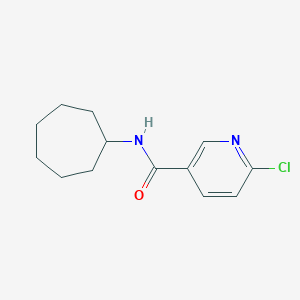![molecular formula C12H17NO3S B262999 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol is a chemical compound that belongs to the category of sulfonyl compounds. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain. These effects are due to the compound's ability to inhibit enzymes involved in neurotransmitter metabolism and to increase the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol in lab experiments is its high potency and selectivity for various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other physiological processes such as inflammation and immune function. Additionally, further studies are needed to optimize the synthesis method and to investigate the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-[(3-Methylphenyl)sulfonyl]-4-piperidinol involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in important physiological processes such as neurotransmitter metabolism, and their dysregulation has been linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-[(3-Methylphenyl)sulfonyl]-4-piperidinol |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-2-4-12(9-10)17(15,16)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3 |
Clave InChI |
BIPZVWKVPTVORW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)







